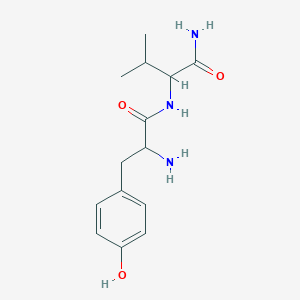

D-Tyr-val

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

La D-Tyrosyl-valine (D-Tyr-Val) est un dipeptide composé de D-tyrosine et de valine. La D-tyrosine est l'énantiomère D de l'acide aminé tyrosine, tandis que la valine est un acide aminé à chaîne ramifiée. La this compound est connue pour sa stabilité et sa résistance à la dégradation enzymatique, ce qui en fait un composé précieux dans diverses applications scientifiques et industrielles.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La D-Tyr-Val peut être synthétisée par synthèse peptidique en phase solide (SPPS), une méthode courante de production de peptides. Le processus implique l'addition séquentielle d'acides aminés protégés à une chaîne peptidique croissante ancrée à une résine solide. La synthèse commence généralement par la fixation de l'acide aminé C-terminal (valine) à la résine, suivie de l'addition de l'acide aminé N-terminal (D-tyrosine). Le peptide est ensuite clivé de la résine et déprotégé pour donner le produit final .

Méthodes de production industrielle

La production industrielle de this compound implique une SPPS à grande échelle, qui peut être automatisée pour augmenter l'efficacité et le rendement. L'utilisation de la chromatographie liquide haute performance (HPLC) est courante pour purifier le peptide synthétisé .

Analyse Des Réactions Chimiques

Types de réactions

La D-Tyr-Val peut subir diverses réactions chimiques, notamment:

Oxydation: Le groupe hydroxyle phénolique de la D-tyrosine peut être oxydé pour former des quinones.

Réduction: Les réactions de réduction peuvent cibler les groupes carbonyle dans la liaison peptidique.

Substitution: Les groupes amino et carboxyle peuvent participer à des réactions de substitution pour former des dérivés.

Réactifs et conditions courantes

Oxydation: Le peroxyde d'hydrogène ou d'autres agents oxydants peuvent être utilisés dans des conditions douces.

Réduction: Le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont des agents réducteurs courants.

Substitution: Des réactifs comme les chlorures d'acyle ou les anhydrides peuvent être utilisés pour les réactions d'acylation.

Principaux produits formés

Oxydation: Quinones et autres dérivés oxydés.

Réduction: Formes réduites du peptide.

Substitution: Dérivés acylés ou alkylés.

Applications De Recherche Scientifique

La D-Tyr-Val a un large éventail d'applications en recherche scientifique:

Chimie: Utilisé comme composé modèle pour étudier la synthèse et les réactions peptidiques.

Biologie: Enquête sur son rôle dans les interactions enzyme-substrat et le repliement des protéines.

Mécanisme d'action

La this compound exerce ses effets par le biais de divers mécanismes moléculaires:

Inhibition enzymatique: Elle peut inhiber des enzymes spécifiques en se liant à leurs sites actifs.

Transduction du signal: Elle peut moduler les voies de signalisation en interagissant avec des récepteurs ou d'autres molécules de signalisation.

Activité antimicrobienne: Elle perturbe les parois cellulaires ou les membranes des micro-organismes, entraînant la mort cellulaire.

Mécanisme D'action

D-Tyr-Val exerts its effects through various molecular mechanisms:

Enzyme Inhibition: It can inhibit specific enzymes by binding to their active sites.

Signal Transduction: It may modulate signaling pathways by interacting with receptors or other signaling molecules.

Antimicrobial Activity: It disrupts microbial cell walls or membranes, leading to cell death.

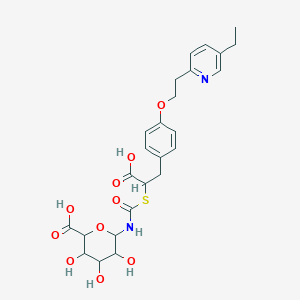

Comparaison Avec Des Composés Similaires

Composés similaires

L-Tyrosyl-valine (L-Tyr-Val): L'énantiomère L de la D-Tyr-Val, qui est plus courant dans la nature.

Valyl-tyrosyl-valine (Val-Tyr-Val): Un tripeptide ayant des propriétés similaires mais des activités biologiques différentes.

Unicité

La this compound est unique en raison de sa stabilité et de sa résistance à la dégradation enzymatique, ce qui la rend plus adaptée à certaines applications par rapport à son énantiomère L. Ses interactions spécifiques avec les enzymes et les récepteurs la distinguent également des autres composés similaires .

Propriétés

IUPAC Name |

2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O3/c1-8(2)12(13(16)19)17-14(20)11(15)7-9-3-5-10(18)6-4-9/h3-6,8,11-12,18H,7,15H2,1-2H3,(H2,16,19)(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KETVITBYSZOWFK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)N)NC(=O)C(CC1=CC=C(C=C1)O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[3,4-Dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]amino]-4-methylsulfanylbutanoic acid](/img/structure/B12294960.png)

![4-[(4-Methoxyphenyl)methyl]morpholin-3-one](/img/structure/B12294966.png)

![2-[4-(2-aminobutylamino)quinazolin-2-yl]-4-chlorophenol;dihydrochloride](/img/structure/B12294967.png)

![6'-Methoxy-1-methylspiro[azepane-4,2'-chromane]-4',7-dione](/img/structure/B12294991.png)

![3-[2-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]ethoxy]ethoxy]-N-(17-isoquinolin-7-yl-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl)-N-methylpropanamide](/img/structure/B12295008.png)